molecular formula C4H3F3N2O B025367 5-(Trifluoromethyl)isoxazol-3-amine CAS No. 110234-43-0

5-(Trifluoromethyl)isoxazol-3-amine

Cat. No.: B025367
CAS No.: 110234-43-0
M. Wt: 152.07 g/mol
InChI Key: LNZJPSYNGYFWKE-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)isoxazol-3-amine is a useful research compound. Its molecular formula is C4H3F3N2O and its molecular weight is 152.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Functionalized Isoxazolines The compound 5-(Trifluoromethyl)isoxazol-3-amine has been involved in the synthesis of highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives featuring a triflyl group. These compounds are synthesized via diastereoselective trifluoromethylation and halogenation of isoxazole triflones, with potential biological functions including antiparasitic activity (Kawai et al., 2014).

Cycloaddition Reactions A formal [3 + 2] cycloaddition process between ynamides and unprotected isoxazol-5-amines, catalyzed by AgNTf2, has been developed to produce functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives. This reaction involves an unusual α-imino silver carbene intermediate, leading to high-yield products and showcasing the versatility of isoxazol-5-amines in cycloaddition reactions (Cao et al., 2019).

Biological Activity and Drug Synthesis Isoxazoles have been used to synthesize compounds with potential antitumor activity. Specifically, novel isoxazole derivatives have shown significant antitumor activity, outperforming known cytotoxic agents like 5-fluorouracil in tests with Ehrlich ascites carcinoma cells, highlighting the therapeutic potential of these structures (Hamama et al., 2017).

Pharmaceutical Applications Isoxazolines have been identified as crucial motifs in pharmaceuticals, showing versatility as building blocks for the preparation of densely functionalized molecules. Their unique reactivity and properties make them valuable in drug development, agrochemicals, and material science (da Silva et al., 2018).

Safety and Hazards

The compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Properties

IUPAC Name

5-(trifluoromethyl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(8)9-10-2/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZJPSYNGYFWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575746
Record name 5-(Trifluoromethyl)-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110234-43-0
Record name 5-(Trifluoromethyl)-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dry methanol (220 ml) and 96% hydroxylamine hydrochloride (11.52 g, 0.159 mole) were added to trifluoroacetoacetonitrile (16.78 g, 0.122 mole) and the mixture was heated under reflux with stirring for 68 hours. Methanol was then evaporated under reduced pressure and, after addition of water (240 ml), a 48% solution of sodium hydroxide was added to the resulting residue to adjust to pH 11 or higher. The solution was extracted with methylene chloride and, after drying the extract with anhydrous sodium sulfate, the solvent was evaporated under reduced pressure to give the title compound (10.30 g, 55.2%) as little colored crystals, m.p. 57°-58° C., b.p. 66°-67° C./0.8 mmHg.
Quantity
11.52 g
Type
reactant
Reaction Step One
Quantity
16.78 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Yield
55.2%

Synthesis routes and methods II

Procedure details

The reaction was carried out according to the same procedure as described in Example 50 except that 5-trifluoromethyl-3-benzoylaminoisoxazole (0.8738 g, 3.41 mmole), 36% hydrochloric acid (0.87 g, 8.53 mmole) and ethylene glycol (3.4 ml) were used. The product was then purified by column chromatography on silica gel to give the title compound. Yield: 0.3686 g (75.7%). The structure of this product was confirmed by NMR.
Quantity
0.8738 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In methanol (15 ml) was dissolved 5-trifluoromethyl-3-(2-(methoxycarbonyl)benzoyl)aminoisoxazole (1.57 g, 0.0050 mole) and 90% hydrazine hydrate (0.42 g, 0.0075 mole) was added to the solution. It was allowed to stand to room temperature for 46 hours. Water (30 ml) was added to it and the mixture was stirred at room temperature for 15 minutes. Crystals were filtered off. The filtered off crystals were washed repeatedly with methylene chloride (45 ml) and the filtrate was extracted with these washings. The filtrate was further extracted with methylene chloride (45 ml×2) and the solvent was distilled off from the combined extract at atmospheric pressure by using a distillation apparatus equipped with a fractionating column packed with glass raschig rings (15 mm in diameter, 200 mm in length). The residue was purified by column chromatography on silica gel to give the title compound. Yield: 0.714 g (93.9%).
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
5-trifluoromethyl-3-(2-(methoxycarbonyl)benzoyl)aminoisoxazole
Quantity
1.57 g
Type
reactant
Reaction Step Two
Quantity
0.42 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 5-trifluormethyl-3-dimethylcarbamoylaminoisoxazole (1.15 g, 0.005 mole) and 36% hydrochloric acid (10 eq.) were reacted at 100° C. for 10 hours. The reaction mixture was worked up in the usual way to give the crude title compound. Crude yield: 0.20 g (26%).
Name
5-trifluormethyl-3-dimethylcarbamoylaminoisoxazole
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

The reaction was carried out according to the same procedure as described in Example 50 except that 5-trifluoromethyl-3-pivaloylaminoisoxazole (0.7553 g, 3.20 mmole), 36% hydrochloric acid (0.81 g, 8.00 mmole) and ehtylene glycol (3.2 ml) were used. The product was then purified by column chromatography on silica gel to give the title compound. Yield: 0.3686 g (75.7%). The structure of this product was confirmed by NMR.
Name
5-trifluoromethyl-3-pivaloylaminoisoxazole
Quantity
0.7553 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
solvent
Reaction Step Three

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